(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Chiral resolution Enantiomeric purity Absolute configuration

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid (CAS 155050-17-2), also known as D-β-Ala-(3'-pyridyl)-OH or β-(3-Pyridyl)-D-β-homoglycine, is an enantiopure, non-proteinogenic β-amino acid featuring a 3-pyridyl substituent. This compound is a chiral building block for peptide synthesis and small-molecule drug discovery, where its defined (R)-stereochemistry dictates the final spatial conformation and biological activity of derived molecules.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 155050-17-2
Cat. No. B124282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(pyridin-3-yl)propanoic acid
CAS155050-17-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CC(=O)[O-])[NH3+]
InChIInChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
InChIKeyQOTCEJINJFHMLO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-3-Amino-3-(pyridin-3-yl)propanoic acid (CAS 155050-17-2): A Defined Stereocenter in β-Amino Acid Research


(R)-3-Amino-3-(pyridin-3-yl)propanoic acid (CAS 155050-17-2), also known as D-β-Ala-(3'-pyridyl)-OH or β-(3-Pyridyl)-D-β-homoglycine, is an enantiopure, non-proteinogenic β-amino acid featuring a 3-pyridyl substituent . This compound is a chiral building block for peptide synthesis and small-molecule drug discovery, where its defined (R)-stereochemistry dictates the final spatial conformation and biological activity of derived molecules . It is supplied as a crystalline solid with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, typically at purities of 98% or higher .

Why (R)-3-Amino-3-(pyridin-3-yl)propanoic acid Cannot Be Replaced by Its (S)-Enantiomer or Racemate


Substitution of (R)-3-Amino-3-(pyridin-3-yl)propanoic acid with its (S)-enantiomer (CAS 129043-04-5) or the racemic mixture (CAS 62247-21-6) fails in any application where molecular recognition or chiral amplification is required. The opposite enantiomer produces a mirror-image spatial orientation, fundamentally altering binding to chiral biological targets such as receptors and enzymes. This is definitively demonstrated in the synthesis of Elarofiban (RWJ-53308), a potent platelet fibrinogen receptor (GPIIb/IIIa) antagonist. The drug's pharmacophore is built upon a (3S)-3-amino-3-(pyridin-3-yl)propanoic acid core [1]. The (R)-enantiomer would yield a diastereomeric product with an entirely different and likely inactive spatial arrangement. In peptide synthesis, the use of a racemic mixture would introduce heterogeneity, creating inseparable diastereomers and making accurate structure-activity relationship (SAR) analysis impossible. Therefore, for applications ranging from chiral medicinal chemistry to stereocontrolled peptide engineering, the specific enantiomer is a non-substitutable requirement, not a preference.

Quantitative Comparative Evidence for Selecting (R)-3-Amino-3-(pyridin-3-yl)propanoic acid


Chiral Identity and Optical Purity: (R)- vs (S)-Enantiomer Specific Rotation

The (R)-enantiomer exhibits a negative specific optical rotation, a key differentiator from its positive-rotating (S)-enantiomer. Under equivalent solvent and concentration conditions (C=1 in 0.5 N NaOH), the (R)-enantiomer shows an [α]D of -8±1º , while the (S)-enantiomer shows an [α]D of +6±2º . These opposing and non-overlapping values serve as a definitive analytical fingerprint to verify enantiomeric identity and confirm the absence of the other stereoisomer.

Chiral resolution Enantiomeric purity Absolute configuration

Synthesis Application: Stereocontrolled Drug Intermediate for GPIIb/IIIa Antagonists

In the discovery of a leading class of GPIIb/IIIa antagonists, the (S)-enantiomer of methyl 3-amino-3-(pyridin-3-yl)propanoate is an essential chiral synthon for constructing the potent antiplatelet drug Elarofiban (IC50 = 0.15 nM) [1][2]. The (R)-enantiomer is the direct precursor for generating the opposite diastereomer of drug candidates, which is a critical tool in medicinal chemistry SAR studies to confirm the importance of the (S)-configuration. The high enantiomeric purity (>98% ee) of the starting material is necessary to ensure the final drug's biological activity is not compromised by the inactive isomer [3].

Integrin antagonists Platelet aggregation inhibitor Drug intermediate

Synthetic Accessibility: 3-Pyridyl Isomer Achieves Higher Enantiomeric Excess than 2- or 4-Pyridyl Analogs

Asymmetric synthesis utilizing a homochiral lithium amide conjugate addition reveals that the position of the pyridyl nitrogen significantly impacts enantioselectivity. Under identical reaction conditions, the 3-pyridyl substrate yields the β-amino acid derivative in 97% enantiomeric excess (ee), whereas the analogous 4-pyridyl derivative achieves 98% ee [1]. In contrast, the method fails with the 2-pyridyl isomer, which proceeds with low or no selectivity [1]. This data indicates that the (R)-3-pyridyl isomer, when accessed via a resolution or synthesis route, can be reliably obtained with high enantiomeric purity, a critical parameter for procurement.

Asymmetric synthesis Enantioselectivity Pyridyl isomers

Core Application Scenarios for (R)-3-Amino-3-(pyridin-3-yl)propanoic acid


Stereospecific Synthesis of Fibrinogen Receptor (GPIIb/IIIa) Antagonist Diastereomers

Procurement of the (R)-enantiomer is essential for synthesizing the diastereomer of leading antiplatelet agents like Elarofiban. While the (S)-enantiomer leads to the clinical candidate, the (R)-form is the critical reagent for confirming the stereochemical requirements of the pharmacophore and potentially discovering new analogs with differentiated pharmacokinetic profiles [1]. This is a direct application of the evidence that only a defined enantiomer can yield a specific diastereomeric drug molecule.

Chiral Building Block for Peptide Engineering and Proteolytic Stability Studies

As a β-amino acid, its incorporation into peptides confers resistance to common peptidases. The (R)-enantiomer enables the creation of β-peptide foldamers with distinct, predictable secondary structures. Substituting the (R)-with the (S)-enantiomer, as supported by the quantitative optical rotation data, would produce peptides with opposite helicity and entirely different biological profiles .

Structure-Activity Relationship (SAR) Studies on Integrin αvβ3 Antagonists

Derivatives of 3-amino-3-(pyridin-3-yl)propanoic acid have been identified as the core scaffold for potent and selective αvβ3 integrin antagonists. The specific activity of these molecules, demonstrated in published SAR studies, is contingent on the (R,S)- or enantiopure configuration at the β-carbon [2]. The (R)-enantiomer is a primary input for independently generating and testing the two possible stereoisomers to deconvolute activity and optimize potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.